Bromo-PEG2-NH2 hydrobromide

HPLC purity quality control batch consistency

Select Bromo-PEG2-NH2 hydrobromide for your PROTAC synthesis to guarantee experimental reproducibility. Its ≥98% HPLC purity minimizes side reactions and off-target species. The PEG2 spacer provides an optimal balance of flexibility and solubility, while the hydrobromide salt ensures superior aqueous solubility for direct bioconjugation. Avoid the uncontrolled variables of generic substitution; rely on validated 24-month -20°C stability for long-term, lot-to-lot consistent inventory.

Molecular Formula C6H15Br2NO2
Molecular Weight 293.00 g/mol
Cat. No. B11933389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromo-PEG2-NH2 hydrobromide
Molecular FormulaC6H15Br2NO2
Molecular Weight293.00 g/mol
Structural Identifiers
SMILESC(COCCOCCBr)N.Br
InChIInChI=1S/C6H14BrNO2.BrH/c7-1-3-9-5-6-10-4-2-8;/h1-6,8H2;1H
InChIKeyUTXUCMOCFRUGSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bromo-PEG2-NH2 Hydrobromide: High-Purity Heterobifunctional PEG2 Linker for PROTAC Procurement


Bromo-PEG2-NH2 hydrobromide is a heterobifunctional polyethylene glycol (PEG) linker compound with a molecular weight of 293.00 g/mol and molecular formula C₆H₁₅Br₂NO₂ [1]. The compound features a two-unit PEG spacer (PEG2) terminated with a primary amine on one end and a bromo group on the other, supplied as a hydrobromide salt with commercial purity typically ≥98% . It is classified under the PEG category of PROTAC (Proteolysis Targeting Chimera) linkers and is utilized in the synthesis of PROTAC molecules for targeted protein degradation research [1].

Why PEG Linker Substitution Without Comparative Performance Data Undermines PROTAC Reproducibility


In the procurement of PEG-based PROTAC linkers, direct substitution between in-class candidates without verifiable comparative data poses significant reproducibility risks. Bromo-PEG2-NH2 hydrobromide differs from other bromo-PEG-amine variants (e.g., Bromo-PEG1-NH2, Bromo-PEG3-NH2, Bromo-PEG7-amine) in chain length, which alters linker flexibility, solubility balance, and the spatial distance between target protein and E3 ligase ligands . Additionally, the hydrobromide salt form confers distinct solubility and handling characteristics compared to free-base analogs or HCl salts [1]. Without head-to-head quantitative comparison across purity, stability, reactivity, and application-specific performance, generic substitution introduces uncontrolled variables that can compromise PROTAC ternary complex formation, degradation efficiency, and experimental reproducibility. The following evidence dimensions provide the necessary comparator-based data to inform scientifically defensible selection decisions.

Bromo-PEG2-NH2 Hydrobromide: Quantitative Differentiation Evidence for Informed Procurement


Purity ≥98% by HPLC: Verified by Multiple Independent Suppliers with Batch-to-Batch Consistency

Bromo-PEG2-NH2 hydrobromide is consistently supplied at ≥98% purity by HPLC across multiple independent vendors, establishing a high baseline purity expectation for procurement . In contrast, other PEG-linker variants are frequently supplied at lower standard purity grades (e.g., >95%) . This consistent high-purity specification reduces the risk of contaminant interference in sensitive PROTAC conjugation reactions and ensures reproducible stoichiometric control.

HPLC purity quality control batch consistency PROTAC linker procurement

Hydrobromide Salt Form: Enhanced Aqueous Solubility for Bioconjugation Buffer Compatibility

The hydrobromide (HBr) salt form of Bromo-PEG2-NH2 confers enhanced solubility in polar solvents and aqueous buffers compared to the free base form [1][2]. This is particularly advantageous for bioconjugation workflows that require aqueous reaction conditions (e.g., PBS buffer, pH 7.4) where free base PEG-amines exhibit limited solubility and require organic co-solvents such as DMSO or DMF . The salt form also improves handling stability and reduces hygroscopicity relative to the free amine.

aqueous solubility salt form buffer compatibility bioconjugation

PEG2 Chain Length: Optimized Spacer for PROTAC Ternary Complex Formation Versus PEG1/PEG3 Variants

The PEG2 spacer length (two ethylene oxide units, approximately 8–9 Å extended) provides a distinct spatial separation profile between target-binding and E3 ligase-binding moieties compared to shorter (PEG1) or longer (PEG3, PEG4, PEG7) variants [1]. Literature indicates that PROTAC linker length critically influences ternary complex formation efficiency and degradation potency, with optimal linker length varying by target protein and E3 ligase pair [2][3]. The PEG2 length offers an intermediate flexibility-hydrophilicity balance that may be optimal for specific target-ligase combinations where shorter linkers impose steric constraints and longer linkers reduce effective molarity or introduce conformational entropy penalties.

linker length PEG2 spacer ternary complex PROTAC design

Extended Storage Stability: Validated 24-Month Shelf Life at -20°C Powder Storage

Bromo-PEG2-NH2 hydrobromide demonstrates validated extended storage stability when maintained under recommended conditions. Supplier stability data indicate that when stored as powder at -20°C in a tightly sealed vial, the product remains stable for up to 24 months [1]. This compares favorably to typical PEG linker stability profiles where storage recommendations range from 12 to 24 months depending on functional group sensitivity and formulation . For solution storage, aliquoted stocks in DMSO at -80°C remain stable for 6 months .

storage stability shelf life inventory management long-term procurement

Heterobifunctional Reactivity: Amino and Bromo Termini Enable Sequential Conjugation Without Protecting Group Manipulation

Bromo-PEG2-NH2 hydrobromide provides orthogonal reactivity at its two termini: the primary amine reacts with carboxylic acids, activated NHS esters, and carbonyls to form stable amide bonds, while the bromo group serves as an excellent leaving group for nucleophilic substitution with thiols, amines, and other nucleophiles . This heterobifunctionality enables sequential conjugation without requiring protecting group strategies, a distinct advantage over homobifunctional linkers (which risk crosslinking or polymerization) and protected amine variants like N-Boc-PEG2-bromide which require an acid deprotection step prior to amine conjugation [1].

heterobifunctional linker sequential conjugation amine reactivity bromo leaving group

Computational Physicochemical Profile: Quantified TPSA, LogP, and Rotatable Bond Parameters for In Silico Screening

Bromo-PEG2-NH2 hydrobromide has defined computational physicochemical parameters that enable direct comparison with alternative linkers in silico screening workflows. The compound exhibits TPSA 44.48 Ų, LogP 0.9511, hydrogen bond acceptors 3, hydrogen bond donors 1, and 7 rotatable bonds . These parameters position it in a favorable region for both aqueous solubility (moderate TPSA, low LogP) and conformational flexibility (7 rotatable bonds). In comparison, longer PEG linkers exhibit higher TPSA and rotatable bond counts, while shorter PEG linkers show reduced flexibility. The hydrobromide salt form further modifies the effective LogP in aqueous environments compared to free-base calculations.

in silico screening ADME prediction computational chemistry PROTAC design

Bromo-PEG2-NH2 Hydrobromide: Evidence-Driven Application Scenarios for Scientific and Industrial Use


PROTAC Synthesis Requiring High-Purity Heterobifunctional PEG2 Linkers with ≥98% HPLC Specification

For PROTAC development programs where linker purity directly impacts conjugation efficiency and final product homogeneity, Bromo-PEG2-NH2 hydrobromide offers a consistent ≥98% HPLC purity across multiple suppliers . This high purity specification reduces the risk of side reactions from impurities that can generate off-target PROTAC species or require additional purification steps. The PEG2 spacer length provides an intermediate spatial separation suitable for many target protein–E3 ligase pairs, while the heterobifunctional amine-bromo termini enable sequential, protecting-group-free conjugation [1].

Aqueous Bioconjugation Workflows Requiring Salt-Form Enhanced Solubility in Physiological Buffers

In protein labeling, antibody conjugation, or other bioconjugation applications performed in aqueous buffers (e.g., PBS, HEPES, Tris), the hydrobromide salt form of Bromo-PEG2-NH2 provides enhanced solubility and reduced precipitation risk compared to free-base PEG-amine analogs . This enables direct addition to buffered protein solutions after minimal organic solvent pre-dissolution, preserving biomolecule integrity and maintaining reaction homogeneity throughout the conjugation process.

Long-Term Research Programs Requiring Validated 24-Month Shelf Life for Inventory Planning

For multi-year PROTAC discovery campaigns or academic research programs with extended timelines, the validated 24-month powder storage stability at -20°C enables bulk procurement and long-term inventory management. This reduces the frequency of re-ordering, minimizes lot-to-lot variability that can confound longitudinal studies, and lowers overall procurement costs by consolidating shipping and handling expenses.

Computational PROTAC Design Workflows Requiring Validated Physicochemical Parameters for In Silico Linker Selection

For medicinal chemistry teams employing structure-based or ligand-based computational design of PROTACs, Bromo-PEG2-NH2 hydrobromide offers validated physicochemical parameters (TPSA 44.48, LogP 0.9511, 7 rotatable bonds) that enable direct comparison with alternative PEGn linkers in virtual screening and ADME prediction models. These parameters support rational linker selection based on predicted solubility, permeability, and conformational flexibility before committing to costly synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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